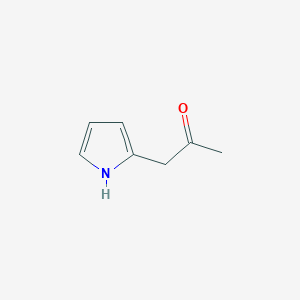
2-(3-溴苯基)乙醛
概述
描述
Synthesis Analysis
The synthesis of 2-(3-Bromophenyl)acetaldehyde and related compounds often involves palladium-catalyzed cross-coupling reactions, utilizing aryl halides and aldehydes as starting materials. An efficient method for producing cinnamaldehydes from aryl iodides and bromides with acrolein diethyl acetal in the presence of Pd catalysts showcases the potential for synthesizing 2-(3-Bromophenyl)acetaldehyde derivatives (Battistuzzi, Cacchi, & Fabrizi, 2003).
Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenyl)acetaldehyde and derivatives is characterized by detailed X-ray diffraction and spectroscopic methods, providing insights into their geometric and electronic configurations. Structural studies of related bromophenyl compounds reveal complex intermolecular interactions, including C-H...X (Cl, Br, π) and π-π interactions, which are crucial for understanding their chemical reactivity and luminescent properties (Xu et al., 2014).
Chemical Reactions and Properties
2-(3-Bromophenyl)acetaldehyde participates in a variety of chemical reactions, showcasing its reactivity towards nucleophiles, electrophiles, and radicals. Its involvement in cyclization reactions, asymmetric syntheses, and coupling reactions underlines its versatility. For instance, the stereoselective addition of enantiomerically pure acetaldehyde acetals to acylimines for the synthesis of 1-phenyl-tetrahydroisoquinoline demonstrates the compound's utility in asymmetric synthesis (Wünsch & Nerdinger, 1995).
Physical Properties Analysis
The physical properties of 2-(3-Bromophenyl)acetaldehyde, including melting point, boiling point, and solubility, are essential for its handling and application in chemical syntheses. These properties are determined through standard laboratory techniques and are crucial for the compound's storage, manipulation, and application in various chemical reactions.
Chemical Properties Analysis
The chemical properties of 2-(3-Bromophenyl)acetaldehyde, such as its reactivity towards various reagents, stability under different conditions, and the kinetics of its reactions, are fundamental for its application in organic synthesis. Studies on the reactivity of bromoacetaldehyde derivatives, including their participation in cyclization reactions and the synthesis of complex organic molecules, highlight the chemical versatility of the 2-(3-Bromophenyl)acetaldehyde framework (Kumara et al., 2016).
科学研究应用
氢化2-苯并吲哚酮的合成:用于合成氢化2-苯并吲哚酮,这些化合物可作为创建各种取代的同手性2-苯并吲哚(Quick & Wünsch, 2015)的潜在构建模块。
CNS活性物质:该化合物有助于合成环氧苯并噁嗪,这些物质在中枢神经系统中具有活性(Wünsch, 1991)。
联苯醛的合成:参与从氯苯甲醇和芳基硼酸合成联苯醛(Xu et al., 2014)。
确定绝对构型:该化合物有助于确定1-膦环戊二烯-2-羧醛的绝对构型(Lelièvre等,2000)。
四氢异喹啉的不对称合成:用于不对称合成1-芳基-1,2,3,4-四氢异喹啉(Wünsch & Nerdinger, 1995)。
生物碱的合成:作为合成生物碱如hinckdentine A的前体(Li et al., 2011)。
羰基化合物的分子探针:用作水样中羰基化合物的微量测量分子探针,具有高灵敏度和低检测限(Houdier et al., 2000)。
半导体应用:合成的(1E, 2E)-(4-溴苯基)(羟亚胺)乙醛肟配合物由于其热性能、电性能和光学性能而在半导体应用中表现出潜力(Karapınar等,2013)。
羧酸的保护:2-(2-氨基苯基)-乙醛二甲缩醛,与2-(3-溴苯基)乙醛相关,是一种用于保护羧酸的新型试剂,可轻松转化为酯、酰胺和醛(Arai et al., 1998)。
乙醛的一般应用:虽然不特定于2-(3-溴苯基)乙醛,乙醛在酒精作用中起着重要作用,影响到令人厌恶的反应和欣快感觉,并促成各种病理发展(Eriksson, 2001)。此外,酵母菌Saccharomyces cerevisiae在酒精发酵过程中的乙醛动力学对于乙醇产量、产品稳定性和毒理学至关重要(Jackowetz et al., 2011)。
属性
IUPAC Name |
2-(3-bromophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCWVVXGHFKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606559 | |
| Record name | (3-Bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109347-40-2 | |
| Record name | (3-Bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



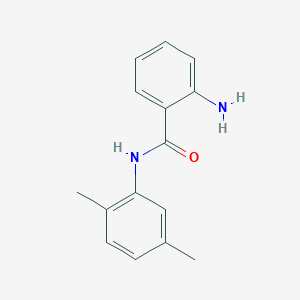
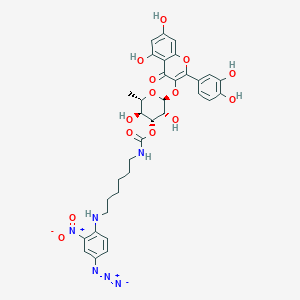
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)


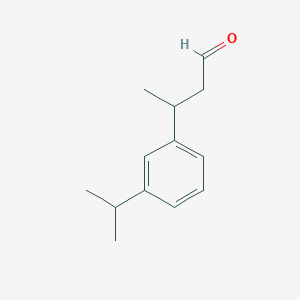


![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
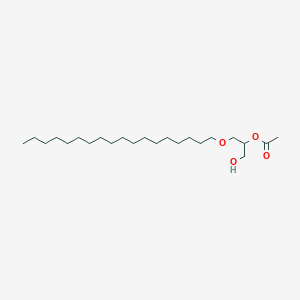
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
